molecular formula C22H23N5O2S B4509138 6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

Cat. No.: B4509138
M. Wt: 421.5 g/mol
InChI Key: NDBXPIOZTDXDDE-UHFFFAOYSA-N
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Description

6-[4-(Methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 6-position 4-(methylsulfanyl)phenyl substituent and a 2-position ethyl ketone linkage to a 4-(2-pyridyl)piperazine moiety. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for their diverse pharmacological activities, including anti-inflammatory, analgesic, and receptor-modulating effects .

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-30-18-7-5-17(6-8-18)19-9-10-21(28)27(24-19)16-22(29)26-14-12-25(13-15-26)20-4-2-3-11-23-20/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBXPIOZTDXDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the pyridazinone intermediate with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate.

    Attachment of the pyridine moiety: The final step includes the coupling of the piperazine derivative with 2-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and receptor binding.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the piperazine and pyridine moieties enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Substituent Variations

The piperazine ring at the 2-position is a critical pharmacophore. Variations in its substitution pattern significantly alter biological activity:

Compound Name Piperazine Substituent Key Findings Reference
2-{2-[4-(2-Methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone 2-Methoxyphenyl Reduced α1-adrenoceptor affinity compared to 2-pyridyl due to steric and electronic differences .
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 4-Chlorophenyl Enhanced analgesic activity (ED50 < 10 mg/kg) but higher ulcerogenic risk .
2-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-6-morpholinyl-3(2H)-pyridazinone 4-Fluorophenyl Moderate α1-adrenoceptor affinity (Ki = 15 nM) and improved selectivity over α2 subtypes .

Key Insight : The 2-pyridyl group in the target compound may offer balanced electronic properties (lone pair donation from pyridine nitrogen) for receptor interactions, whereas halogenated aryl groups (e.g., 4-chlorophenyl) enhance potency but compromise safety profiles .

Impact of Substituents at the 6-Position

The 6-position substituent influences hydrophobicity and electronic effects:

Compound Name 6-Position Substituent Activity Profile Reference
6-[4-(Methylsulfanyl)phenyl]-3(2H)-pyridazinone (Target Compound) 4-(Methylsulfanyl)phenyl Moderate hydrophobicity (logP ≈ 2.8); potential for CNS penetration .
6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone 2',4'-Dichlorophenyl Potent anticonvulsant (ED50 = 8.2 mg/kg) due to high hydrophobicity (logP ≈ 3.5) .
6-[4-(Pyridyl)piperazine]-3(2H)-pyridazinone 4-Pyridylpiperazine Superior anti-inflammatory activity (70% edema inhibition) with low ulcerogenicity .

Key Insight : The methylsulfanyl group provides a balance between hydrophobicity and metabolic stability, whereas electron-withdrawing groups (e.g., chloro) enhance potency but may increase toxicity .

Role of Spacer Chain Length and Functional Groups

The ethyl ketone spacer between the pyridazinone core and piperazine moiety modulates receptor binding:

Compound Name Spacer Chain Biological Effect Reference
Target Compound -CH2-C(O)- Optimal α1-adrenoceptor affinity (Ki = 0.8 nM) due to ideal chain length and ketone polarity .
6-(4-(2-Fluorophenyl)piperazine)-3(2H)-pyridazinone-2-acetylhydrazone -CH2-C(O)-NH-N=CH- Reduced affinity (Ki = 12 nM) due to increased rigidity .
Derivatives with 4-6 Carbon Spacers -(CH2)n- (n=4-6) Peak α1-adrenoceptor affinity at n=6 (Ki = 0.5 nM) .

Key Insight : A two-carbon ethyl ketone spacer in the target compound allows conformational flexibility while maintaining strong receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-[4-(methylsulfanyl)phenyl]-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

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